1,3-Butadiene

Description

1,3-Butadiene is a chemical made from the processing of petroleum. It is the 36th highest volume chemical produced in the United States. It is a colorless gas with a mild gasoline-like odor. About 75% of the manufactured this compound is used to make synthetic rubber. Synthetic rubber is widely used for tires on cars and trucks. This compound is also used to make plastics including acrylics. Small amounts are found in gasoline.

Buta-1,3-diene is a butadiene with unsaturation at positions 1 and 3. It has a role as a carcinogenic agent and a mutagen.

Motor vehicle exhaust is a constant source of this compound. Although this compound breaks down quickly in the atmosphere, it is usually found in ambient air at low levels in urban and suburban areas. Acute (short-term) exposure to this compound by inhalation in humans results in irritation of the eyes, nasal passages, throat, and lungs. Epidemiological studies have reported a possible association between 1,3- butadiene exposure and cardiovascular diseases. Epidemiological studies of workers in rubber plants have shown an association between this compound exposure and increased incidence of leukemia. Animal studies have reported tumors at various sites from this compound exposure. EPA has classified 1,3- butadiene as carcinogenic to humans by inhalation.

This compound is a synthetic, colorless gas that is practically insoluble in water and soluble in ethanol, ether, acetone and benzene. It is used primarily as a monomer to manufacture many different types of polymers and copolymers and as a chemical intermediate in the production of industrial chemicals. When heated, this compound emits acrid fumes and is flammable. In the presence of air, it oxidizes to form explosive peroxides. The primary route of potential human exposure to this compound is inhalation. Acute exposure to this compound can cause irritation of the eyes, nasal passages and throat. At very high concentrations, inhalation of this gas can result in headache, fatigue, decreased blood pressure and pulse rate, central nervous system damage and unconsciousness. It is known to be a human carcinogen. (NCI05)

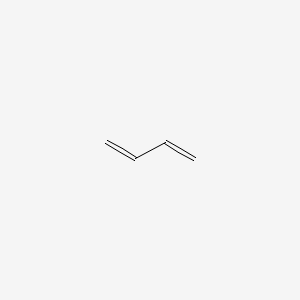

Structure

3D Structure

Properties

IUPAC Name |

buta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKZBPTYRLMSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6, Array, CH2CHCHCH2 | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3-butadiene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1,3-butadiene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31567-90-5, 29406-96-0, 9003-17-2, 26952-74-9, 16422-75-6 | |

| Record name | Syndiotactic polybutadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31567-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butadiene, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29406-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polybutadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butadiene dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26952-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butadiene trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16422-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020203 | |

| Record name | 1,3-Butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butadiene is a colorless gas with an aromatic odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. It can asphyxiate by the displacement of air. It must be shipped inhibited as butadiene is liable to polymerization. If polymerization occurs in the container, it may violently rupture. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make synthetic rubber and plastics, and to make other chemicals., Gas or Vapor; Liquid, Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas.] Vapor density = 1.87 (heavier than air); [HSDB], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a mild aromatic or gasoline-like odor., Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 °F. Shipped as a liquefied compressed gas.] | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Butadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

24.1 °F at 760 mmHg (NTP, 1992), -4.5 °C, -4 °C, 24 °F | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-105 °F (NTP, 1992), -105 °F, Gas, -76 °C c.c., -105 °F (liquid), NA (Gas) -105 °F (Liquid) | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), In water, 735 mg/L at 20 °C, Slightly soluble in methanol, ethanol; soluble in organic solvents such as carbon tetrachloride; alcohol dissolves about 40 vols at room temp., Soluble in ethanol, ether, benzene; very soluble in acetone, 0.735 mg/mL at 25 °C, Solubility in water, g/100ml: 0.1 (none), Insoluble | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.621 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6149 g/cu cm at 25 °C, Absolute density, gas at 101.325 kPa at 0 °C: 2.428 kg/cu m; Relative density, gas at 101.325 kPa at 0 °C (air = 1): 1.878; Density, liquid at saturation pressure at 20 °C: 0.621 kg/l; Critical density: 0.245 kg/cu m, Relative density (water = 1): 0.6, 0.621 at 68 °F, 0.65 (Liquid at 24 °F), 1.88(relative gas density) | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.87 (Air = 1), Relative vapor density (air = 1): 1.9, 1.88 | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1840 mmHg at 70 °F ; 760 mmHg at 23.9 °F (NTP, 1992), 273.6 kPa (2,052 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 245, 2.4 atm | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Acetylene is an impurity in the ppm range. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas ... [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas] | |

CAS No. |

106-99-0 | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butadiene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/13-butadiene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 1,3-Butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BUTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSD5FGP5VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-164 °F (NTP, 1992), -108.966 °C, -108.9 °C, -109 °C, -164 °F | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Introduction: The Enduring Industrial Significance of 1,3-Butadiene

An In-Depth Technical Guide to the Synthesis Mechanisms and Kinetics of 1,3-Butadiene

For Researchers, Scientists, and Drug Development Professionals

This compound (BD) is a cornerstone of the modern chemical industry, primarily serving as a crucial monomer in the production of synthetic rubbers and polymers.[1] Its economic importance is underscored by a global production capacity that was expected to grow from 14.2 million metric tons in 2020 to nearly 16 million metric tons by 2025.[2] The majority of this production is dedicated to manufacturing styrene-butadiene rubber (SBR), polybutadiene rubber (PBR), and adiponitrile, essential components in tires, plastics, and nylon synthesis, respectively.[1]

Historically, the synthesis of this compound has evolved in response to feedstock availability and economic drivers. While steam cracking of naphtha remains the dominant source, concerns over fossil fuel dependency and shifting feedstock landscapes have spurred significant interest in on-purpose production methods.[3][4] This guide provides a detailed exploration of the core industrial synthesis mechanisms for this compound, delving into the underlying reaction kinetics, catalytic systems, and process workflows. We will examine both established and emerging routes, offering field-proven insights into the causality behind experimental choices and process designs.

Steam Cracking of Hydrocarbons: The Incidental Giant

The vast majority of commercially available this compound is not produced intentionally but is obtained as a co-product from the steam cracking of hydrocarbons like naphtha and gas oil, a process primarily aimed at producing ethylene and propylene.[4][5][6]

Mechanism of Formation

Steam cracking is a non-catalytic, high-temperature process involving the pyrolysis of hydrocarbons in the presence of steam. The fundamental mechanism is a free-radical chain reaction. The process can be broken down into three main stages:

-

Initiation: At temperatures exceeding 800°C, the hydrocarbon feedstock undergoes thermal cracking, leading to the homolytic cleavage of C-C and C-H bonds to form highly reactive radical species.

-

Propagation: These initial radicals trigger a cascade of reactions, including hydrogen abstraction, radical addition, and β-scission, which break down larger hydrocarbon chains into a complex mixture of smaller, often unsaturated, molecules. This compound is formed through various pathways, primarily involving the decomposition of larger C4 and C5 radicals.

-

Termination: The reaction sequence concludes when radicals combine to form stable, non-radical products.

The steam acts as a diluent, reducing the partial pressure of the hydrocarbons, which in turn suppresses coke formation and shifts the equilibrium towards the formation of lighter olefins.[7]

Kinetics and Process Workflow

The kinetics of steam cracking are notoriously complex due to the vast number of simultaneous elementary reactions. Kinetic models are typically empirical or semi-empirical, based on extensive experimental data. The yield of this compound is highly dependent on the feedstock composition and the cracking severity (a function of temperature, residence time, and steam-to-hydrocarbon ratio). Heavier feedstocks, such as naphtha, generally yield higher amounts of C4 hydrocarbons and, consequently, more this compound.[6]

Experimental Protocol: Post-Cracking Butadiene Extraction

Following the cracking furnace, the product gas undergoes a series of separation and purification steps to isolate the valuable components. The crude C4 stream, containing this compound, butanes, butenes, and other C4 species, is subjected to extractive distillation.[8]

-

Feed Preparation: The crude C4 stream from the steam cracker is first treated to remove acetylenes and other impurities.

-

Extractive Distillation: The purified C4 stream is fed into an extractive distillation column. A polar aprotic solvent, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), is introduced near the top of the column.[4]

-

Separation: The solvent selectively increases the relative volatility of the more saturated C4 hydrocarbons (butanes and butenes), allowing them to be distilled overhead. The this compound forms a complex with the solvent and is carried to the bottom of the column.

-

Solvent Recovery: The butadiene-rich solvent stream is then sent to a stripper column where the this compound is separated from the solvent by heating.

-

Final Purification: The recovered this compound is further purified in a final distillation column to meet commercial specifications (typically >99.5% purity). The lean solvent is cooled and recycled back to the extractive distillation column.

Catalytic Dehydrogenation of n-Butane and n-Butenes

On-purpose production of this compound via the dehydrogenation of n-butane and n-butenes offers a direct route from readily available feedstocks. This endothermic process is equilibrium-limited, necessitating high temperatures and low pressures.

Houdry Catadiene Process

The Houdry process is a classic example of catalytic dehydrogenation, capable of converting n-butane or a mixture of n-butane and n-butenes to this compound.[4][9]

Mechanism and Catalysis

The process typically employs a chromium oxide-alumina (Cr₂O₃/Al₂O₃) catalyst.[10] The reaction proceeds through a series of sequential dehydrogenation steps:

-

n-butane ⇌ 1-butene + H₂

-

n-butane ⇌ 2-butene + H₂

-

1-butene ⇌ this compound + H₂

-

2-butene ⇌ this compound + H₂

The active sites on the catalyst facilitate the cleavage of C-H bonds. The reaction is highly endothermic, and coke deposition on the catalyst surface leads to rapid deactivation.[10]

Kinetics and Process Workflow

The kinetics of n-butane dehydrogenation are often described by a Langmuir-Hinshelwood mechanism, where the adsorption of reactants onto the catalyst surface is a key step.[11] The process operates at high temperatures (600-700°C) and low pressures (sub-atmospheric) to favor the forward reaction and minimize side reactions.[10]

Due to rapid catalyst deactivation, the Houdry process utilizes a cyclic, multi-reactor system.[10]

Workflow: Houdry Catadiene Process

-

Reaction: Preheated n-butane feed is passed through a fixed-bed reactor containing the Cr₂O₃/Al₂O₃ catalyst for a short period (typically 5-15 minutes).[10]

-

Purging: The reactor is then taken offline and purged with steam to remove residual hydrocarbons.[10]

-

Regeneration: Hot air is introduced into the reactor to burn off the coke deposits. This exothermic reaction also reheats the catalyst bed for the next reaction cycle.

-

Reduction (Optional): A reduction step may be included to ensure the chromium is in the correct oxidation state.

-

Cycling: Multiple reactors are operated in parallel, with staggered cycles of reaction, purging, and regeneration to ensure a continuous overall process.[10]

Below is a diagram illustrating the cyclic nature of the Houdry process.

Caption: Cyclic operation of a three-reactor Houdry system.

Oxidative Dehydrogenation (ODH)

Oxidative dehydrogenation (ODH) of n-butenes is an alternative that overcomes the thermodynamic limitations of non-oxidative dehydrogenation. By introducing an oxidizing agent (typically air), the hydrogen produced is immediately converted to water, making the overall reaction highly exothermic and irreversible.

Mechanism and Catalysis

The reaction is typically catalyzed by bismuth molybdate (Bi₂MoO₆) or ferrite-based catalysts.[12] The Mars-van Krevelen mechanism is widely accepted for this process:

-

Butene adsorbs onto the catalyst surface and is oxidized by lattice oxygen from the metal oxide, forming this compound and water.

-

The reduced catalyst is then re-oxidized by gas-phase oxygen, replenishing the lattice oxygen and completing the catalytic cycle.

A key challenge is to achieve high selectivity for this compound without over-oxidation to carbon oxides (CO and CO₂).[3]

Kinetics

The kinetics of ODH are complex and depend on the partial pressures of both the hydrocarbon and oxygen. The reaction rate is often found to be positive order with respect to butene and zero or slightly positive order with respect to oxygen.

| Parameter | n-Butane Dehydrogenation (Pt-based) | Oxidative Dehydrogenation (Ferrite-based) |

| Typical Temperature | 600 - 700 °C | 350 - 500 °C |

| Pressure | Low (Sub-atmospheric) | Atmospheric |

| Key Challenge | Equilibrium limitation, Coke formation | Selectivity, avoiding over-oxidation |

| Heat of Reaction | Endothermic | Exothermic |

Synthesis from Ethanol: A Renewable Pathway

The production of this compound from ethanol is a promising renewable route that has garnered significant attention.[2] Historically, two main processes were developed: the one-step Lebedev process and the two-step Ostromislensky process.[13]

Mechanism of Ethanol to Butadiene (ETB)

Modern research has shown that both the Lebedev and Ostromislensky processes likely proceed through a similar reaction network, requiring catalysts with a delicate balance of acidic, basic, and dehydrogenation/hydrogenation functionalities.[13][14] A widely accepted mechanism, often referred to as the Kagan mechanism, involves the following steps:[13][15]

-

Dehydrogenation: Ethanol is dehydrogenated to acetaldehyde on basic or metallic sites.

-

CH₃CH₂OH ⇌ CH₃CHO + H₂

-

-

Aldol Condensation: Two molecules of acetaldehyde undergo an aldol condensation on basic sites to form acetaldol (3-hydroxybutanal).

-

2 CH₃CHO ⇌ CH₃CH(OH)CH₂CHO

-

-

Dehydration: Acetaldol is dehydrated to crotonaldehyde on acidic sites.

-

CH₃CH(OH)CH₂CHO ⇌ CH₃CH=CHCHO + H₂O

-

-

Meerwein-Ponndorf-Verley-Oppenauer (MPVO) Reduction: Crotonaldehyde is reduced by ethanol to crotyl alcohol, which in turn oxidizes another molecule of ethanol to acetaldehyde. This step requires both acidic and basic sites.

-

CH₃CH=CHCHO + CH₃CH₂OH ⇌ CH₃CH=CHCH₂OH + CH₃CHO

-

-

Final Dehydration: Crotyl alcohol is dehydrated on acidic sites to yield this compound.

-

CH₃CH=CHCH₂OH ⇌ CH₂=CHCH=CH₂ + H₂O

-

The overall stoichiometry is: 2 CH₃CH₂OH → CH₂=CHCH=CH₂ + 2 H₂O + H₂

Sources

- 1. The industrial production and use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Industrially applied and relevant transformations of this compound using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]

- 3. escholarship.org [escholarship.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 8. scribd.com [scribd.com]

- 9. acs.org [acs.org]

- 10. Houdry Catalytic Cracking | FSC 432: Petroleum Refining [courses.ems.psu.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. A study of the conversion of ethanol to this compound: effects of chemical and structural heterogeneity on the activity of MgO–SiO2 mixed oxide catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 15. Catalytic transformation of ethanol into this compound - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Catalytic Synthesis of 1,3-Butadiene from Ethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Butadiene (BD) is a critical monomer in the production of synthetic rubbers and polymers.[1] Traditionally a byproduct of petroleum steam cracking, there is a resurgent global interest in producing BD from renewable feedstocks like bioethanol.[2][3] This shift is driven by the need for sustainable chemical production and the economic volatility of fossil fuel markets.[1][4] This guide provides an in-depth technical overview of the core catalytic processes for converting ethanol to this compound (ETB). We will explore the mechanistic underpinnings of the primary catalytic pathways, delve into the principles of rational catalyst design, present a representative experimental protocol, and discuss the challenges and future outlook for this vital green chemical technology. The focus is on providing a causal understanding of experimental choices to empower researchers in this dynamic field.

Introduction: The Imperative for Bio-Based Butadiene

This compound is an indispensable building block for a vast array of materials, most notably styrene-butadiene rubber (SBR) for tires and acrylonitrile-butadiene-styrene (ABS) plastics.[1][5] The conventional production route is inextricably linked to ethylene manufacturing via naphtha steam cracking, where BD is a co-product.[1] However, the recent shift towards lighter feedstocks like shale gas for ethylene production has significantly impacted the supply of BD, creating price volatility and supply chain instability.[6]

This market dynamic, coupled with a strong global push towards a circular economy and reduced greenhouse gas (GHG) emissions, has renewed focus on the century-old catalytic conversion of ethanol to butadiene.[2][3] With the increasing availability of bioethanol from the fermentation of biomass, the ETB process represents a promising, sustainable, and economically viable alternative to petroleum-based production.[7]

Core Catalytic Pathways: From Ethanol to Diene

The conversion of ethanol to this compound is a complex cascade of reactions requiring a multifunctional catalyst.[8] Historically and in modern research, two primary process routes have been established: the one-step Lebedev process and the two-step Ostromislensky process.[2][3][9]

The Lebedev Process (One-Step)

The Lebedev process involves the direct conversion of ethanol into this compound in a single reactor over a multifunctional catalyst.[9][10] This process requires a sophisticated catalyst that can balance multiple reaction steps simultaneously.

Mechanism: While still a subject of some debate, the generally accepted pathway for the Lebedev process involves five key steps[2][5][9]:

-

Dehydrogenation: Ethanol is first dehydrogenated to form acetaldehyde.

-

Aldol Condensation: Two molecules of acetaldehyde undergo an aldol condensation to produce 3-hydroxybutanal (acetaldol).

-

Dehydration: Acetaldol is dehydrated to form crotonaldehyde.

-

Meerwein–Ponndorf–Verley (MPV) Reduction: Crotonaldehyde is reduced by ethanol to form crotyl alcohol, which in turn oxidizes another ethanol molecule to acetaldehyde.

-

Dehydration: Crotyl alcohol is finally dehydrated to yield this compound.

This complex reaction network necessitates a catalyst with a delicate balance of acidic, basic, and redox properties.[2]

The Ostromislensky Process (Two-Step)

The Ostromislensky process separates the initial dehydrogenation step from the subsequent condensation and dehydration reactions.[9][10]

-

Step 1: Ethanol is partially dehydrogenated to acetaldehyde in a dedicated first reactor.

-

Step 2: The resulting mixture of ethanol and acetaldehyde is then fed into a second reactor containing a different catalyst optimized for the C-C coupling and dehydration steps to form butadiene.[9][11]

While potentially more complex in terms of engineering, this approach allows for the optimization of catalysts for distinct reaction stages, which can lead to higher overall selectivity.[10]

Below is a diagram illustrating the sequential chemical transformations in the ETB process.

Caption: Generally accepted reaction pathway for the conversion of ethanol to this compound.

Principles of Bifunctional Catalyst Design

The success of the ETB conversion hinges on the rational design of the catalyst. The catalyst must possess a combination of functionalities to efficiently steer the reaction cascade towards butadiene while minimizing byproduct formation (e.g., ethylene, diethyl ether).[2][12]

-

Redox Sites: These are crucial for the initial, often rate-limiting, dehydrogenation of ethanol to acetaldehyde.[2] Metals like zinc (Zn), copper (Cu), silver (Ag), or gold (Au) are commonly incorporated to provide this functionality.[1][2] For instance, the redox properties of copper have been shown to significantly promote the dehydrogenation of ethanol.[2]

-

Basic Sites: Basic sites, often provided by metal oxides like magnesium oxide (MgO), are essential for the aldol condensation of acetaldehyde.[2] The strength and density of these sites influence the rate of C-C bond formation.

-

Acidic Sites: Acidic sites are required for the dehydration steps that convert acetaldol to crotonaldehyde and crotyl alcohol to the final this compound product.[2] Lewis acid sites, such as those on zirconia (ZrO₂) or alumina (Al₂O₃), are particularly effective.[7][13] However, an excess of strong acid sites can promote the undesirable dehydration of ethanol to ethylene.[1]

Therefore, the ideal catalyst achieves a synergistic balance. Many modern catalysts are based on mixed metal oxides like MgO-SiO₂ or ZnO-ZrO₂, often supported on high-surface-area materials like silica or zeolites.[4][13][14] Zeolites, with their tunable acidity and shape-selective properties, are particularly promising supports.[15][16]

Experimental Protocol: Synthesis and Evaluation of a Representative Catalyst

This section provides a generalized, step-by-step methodology for the synthesis, characterization, and testing of a silica-supported mixed oxide catalyst (e.g., ZnO-ZrO₂/SiO₂), a system widely studied for ETB conversion.

Catalyst Preparation (Impregnation Method)

-

Support Preparation: Begin with commercial mesoporous silica (SiO₂) and calcine it at a high temperature (e.g., 500 °C) for several hours to remove adsorbed water and organic impurities.

-

Impregnation: Prepare an aqueous or ethanolic solution of the metal precursors (e.g., zinc nitrate and zirconium oxychloride). The concentrations should be calculated to achieve the desired metal loading on the support (e.g., 2 wt% Zn, 5 wt% Zr).

-

Incipient Wetness Impregnation: Add the precursor solution dropwise to the dried silica support until the pores are completely filled. The goal is to have just enough solution to wet the entire support without forming a slurry.

-

Drying: Dry the impregnated support in an oven, typically at 100-120 °C overnight, to remove the solvent.

-

Calcination: Calcine the dried powder in a furnace under a flow of air. The temperature is ramped up slowly (e.g., 5 °C/min) to a final temperature (e.g., 400-500 °C) and held for several hours.[17] This step decomposes the metal precursors into their respective oxides and anchors them to the silica surface.

Reactor Setup and Catalytic Testing

The catalytic performance is typically evaluated in a fixed-bed continuous flow reactor system.

Caption: Schematic of a typical lab-scale fixed-bed reactor for ETB catalytic testing.

Procedure:

-

Catalyst Loading: A precise mass of the prepared catalyst (e.g., 0.2-0.5 g) is loaded into a tubular reactor (often quartz or stainless steel) and secured with quartz wool plugs.[18]

-

Pre-treatment: The catalyst is typically pre-treated in situ by heating it under an inert gas flow (e.g., N₂, Ar) to a temperature at or above the reaction temperature to remove any remaining moisture or impurities.

-

Reaction Initiation: The reactor is brought to the desired reaction temperature (typically 300-450 °C).[7][18] Liquid ethanol is introduced via a syringe pump into a heated zone where it vaporizes and mixes with the inert carrier gas before flowing through the catalyst bed.

-

Product Collection & Analysis: The reactor effluent, now a gas mixture of unreacted ethanol, butadiene, water, and byproducts, passes through a condenser (cold trap) to separate liquid products. The gaseous stream is directed to an online gas chromatograph (GC) for analysis.[7]

-

Weight Hourly Space Velocity (WHSV): The flow rate of ethanol is a critical parameter and is often expressed as WHSV (mass of ethanol fed per mass of catalyst per hour). Typical lab-scale values range from 0.5 to 6.0 h⁻¹.[7]

Product Analysis

Quantitative analysis of the product stream is essential for determining catalyst performance. Gas chromatography is the standard method.[19][20]

-

Technique: A GC equipped with a Flame Ionization Detector (FID) is commonly used.

-

Column: An alumina PLOT (Porous Layer Open Tubular) column is often employed for its excellent ability to separate light hydrocarbons, including the various C4 isomers.[19][21][22]

-

Quantification: By injecting calibrated standards of ethanol, this compound, acetaldehyde, ethylene, and other expected products, the peak areas in the chromatogram can be converted into concentrations.[20]

Data Interpretation and Performance Metrics

To compare the efficacy of different catalysts and process conditions, several key performance indicators (KPIs) are calculated from the GC data:

-

Ethanol Conversion (%): The percentage of ethanol that has reacted.

-

Formula:(Moles of EtOH in - Moles of EtOH out) / Moles of EtOH in * 100

-

-

This compound Selectivity (%): The percentage of reacted ethanol that was converted into this compound, on a molar carbon basis.

-

Formula:(2 * Moles of BD out) / (Moles of C in reacted EtOH) * 100

-

-

This compound Yield (%): The overall process efficiency in producing butadiene from the initial ethanol feed.

-

Formula:Conversion (%) * Selectivity (%) / 100

-

Table 1: Representative Performance of Various ETB Catalytic Systems

| Catalyst System | Temperature (°C) | WHSV (h⁻¹) | EtOH Conversion (%) | BD Selectivity (%) | BD Yield (%) | Reference |

| 3% Au/MgO-SiO₂ (Mg/Si=1) | 300 | 1.1 | ~40 | High | 20.5 | [2] |

| 10% SiO₂-ZrO₂ | 350 | 2.5 | 95 | 85 | ~80 | [7] |

| Zn-Y/Beta Zeolite | 375 | - | >99 | 81 | >80 | [6] |

| CuO/La₂O₃/ZrO₂/SiO₂ | 360 | 1.0 | 45.1 | 60.2 | 27.1 | [5] |

Note: Performance data is highly dependent on specific catalyst preparation methods and reaction conditions. This table is for comparative illustration.

Challenges and Future Outlook

Despite significant progress, several challenges remain for the industrial-scale implementation of the ETB process:

-

Catalyst Stability: Catalyst deactivation due to coke (carbon) deposition on the active sites is a primary concern, leading to a decrease in activity and selectivity over time.[2] Developing coke-resistant catalysts or efficient regeneration protocols is crucial.[10]

-

Butadiene Yield and Productivity: While high selectivities have been achieved, increasing the overall yield and the productivity (grams of BD produced per gram of catalyst per hour) is necessary for economic competitiveness.[2]

-

Process Intensification: Research into novel reactor designs, such as membrane reactors to remove hydrogen and shift the equilibrium of the dehydrogenation step, could improve process efficiency.

-

Aqueous Ethanol Feeds: Utilizing aqueous ethanol directly from fermentation without an energy-intensive purification step is a significant goal. This requires catalysts that are stable and active in the presence of water.[23]

The future of ETB catalysis lies in the design of highly stable, multifunctional catalysts through advanced material synthesis and computational modeling. Combining different metal and oxide functionalities within a single, robust architecture, such as hierarchical zeolites or ordered mesoporous materials, holds the key to unlocking the full potential of this green chemical technology.[16]

Conclusion

The catalytic synthesis of this compound from ethanol is a cornerstone technology for the transition to a sustainable, bio-based chemical industry. A deep, mechanistic understanding of the reaction pathways—from dehydrogenation and aldol condensation to MPV reduction and dehydration—is fundamental to progress. The rational design of multifunctional catalysts that expertly balance redox, acid, and base sites remains the central challenge and the most promising area of innovation. By refining catalyst stability, improving yields, and optimizing process conditions, the ETB process is poised to become a competitive and environmentally superior alternative to conventional petrochemical routes.

References

- Pomalaza, G., et al. (2021). Recent Breakthroughs in the Conversion of Ethanol to Butadiene. MDPI. [Link]

- Zhang, Y., et al. (2018). Mechanistic Insights into One-Step Catalytic Conversion of Ethanol to Butadiene over Bifunctional Zn–Y/Beta Zeolite.

- Zhang, Y., et al. (2018). Mechanistic Insights into One-Step Catalytic Conversion of Ethanol to Butadiene over Bifunctional Zn–Y/Beta Zeolite.

- Lu, H. (2020). Production of this compound from ethanol using zeolite-based catalysts. Utrecht University Repository. [Link]

- Wang, C., et al. (2023). Recent Advances in Metal–Zeolite Catalysts for Ethanol to this compound Conversion: Active Metal Sites, Mechanisms, and Future Challenges.

- Zhang, Y., et al. (2018). Mechanistic Insights into One-Step Catalytic Conversion of Ethanol to Butadiene over Bifunctional Zn–Y/Beta Zeolite.

- Wang, Y., et al. (2022). Selective direct conversion of aqueous ethanol into butadiene via rational design of multifunctional catalysts.

- Angelici, C., et al. (2014). Recent Advances in Catalysts for the Conversion of Ethanol to Butadiene.

- Makhin, M., et al. (2023). Investigations into the conversion of ethanol to butadiene-1,3 using CuO/La2O3/ZrO2/SiO2 catalyst systems. Comptes Rendus. Chimie. [Link]

- Jones, M. D. (2014). Catalytic transformation of ethanol into this compound. PubMed Central. [Link]

- Lumu, J. B., et al. (2022).